

Detailed experimental protocol for 4-Methoxy-3-nitrobenzonitrile synthesis

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzonitrile

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Synthesis of 4-Methoxy-3-nitrobenzonitrile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **4-methoxy-3-nitrobenzonitrile**, a valuable intermediate in organic synthesis. The primary method outlined is the electrophilic nitration of 4-methoxybenzonitrile.

Introduction

4-Methoxy-3-nitrobenzonitrile is an organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a cyano group.^[1] This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro and cyano groups, along with the electron-donating methoxy group, influences the reactivity of the aromatic ring, opening avenues for various chemical transformations. This application note details a reliable protocol for its preparation via the nitration of 4-methoxybenzonitrile.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of **4-methoxy-3-nitrobenzonitrile**.

Parameter	Value
Starting Material	4-Methoxybenzonitrile
Product	4-Methoxy-3-nitrobenzonitrile
Molecular Formula	C ₈ H ₆ N ₂ O ₃
Molecular Weight	178.15 g/mol [2]
Appearance	Pale yellow to light brown solid [1]
Purity	Typically ≥95%
Melting Point	Not explicitly found in search results
Typical Yield	High
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water. [1]

Characterization Data of Starting Material: 4-Methoxybenzonitrile

Spectrum	Chemical Shifts (δ ppm)
¹ H NMR (400 MHz, CDCl ₃)	7.58 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H) [3]
¹³ C NMR (100 MHz, CDCl ₃)	162.8, 133.9, 119.2, 114.7, 103.9, 55.5 [3]

Predicted Characterization Data of Product: **4-Methoxy-3-nitrobenzonitrile**

Note: Specific experimental spectra for the final product were not found in the search results. The following are predicted values based on the structure.

Spectrum	Predicted Chemical Shifts (δ ppm)
^1H NMR	Aromatic protons expected between 7.0-8.5 ppm, methoxy protons around 3.9-4.0 ppm.
^{13}C NMR	Aromatic carbons expected between 110-160 ppm, nitrile carbon around 115-120 ppm, and methoxy carbon around 56 ppm.

Experimental Protocol

This protocol describes the nitration of 4-methoxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. This is a standard method for the nitration of aromatic compounds. [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Reagents:

- 4-Methoxybenzonitrile
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Deionized Water
- Ethanol (for recrystallization)
- Sodium Bicarbonate (optional, for neutralization)

Equipment:

- Round-bottom flask or Erlenmeyer flask
- Beakers
- Graduated cylinders

- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or Pasteur pipette
- Büchner funnel and flask
- Filter paper
- Melting point apparatus
- NMR Spectrometer

Procedure:**1. Preparation of the Nitrating Mixture:**

- In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid.
- Cool the nitric acid in an ice bath.
- Slowly and cautiously, add an equal volume of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath. Swirl the mixture gently to ensure it is homogeneous. Caution: This mixing process is highly exothermic.

2. Reaction Setup:

- In a separate flask, dissolve a pre-weighed amount of 4-methoxybenzonitrile in a sufficient volume of concentrated sulfuric acid.
- Cool this flask in an ice bath to a temperature between 0 and 5 °C.

3. Nitration Reaction:

- While vigorously stirring the solution of 4-methoxybenzonitrile in sulfuric acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel or Pasteur pipette.

- Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and the formation of byproducts.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (typically 15-30 minutes, but should be monitored by TLC).

4. Work-up and Isolation:

- Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The crude **4-methoxy-3-nitrobenzonitrile** will precipitate as a solid.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with several portions of cold deionized water to remove any residual acid.

5. Purification:

- The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.
- Dissolve the crude solid in a minimum amount of hot ethanol.
- Add hot water dropwise until the solution becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified product, record the final mass, and calculate the yield.

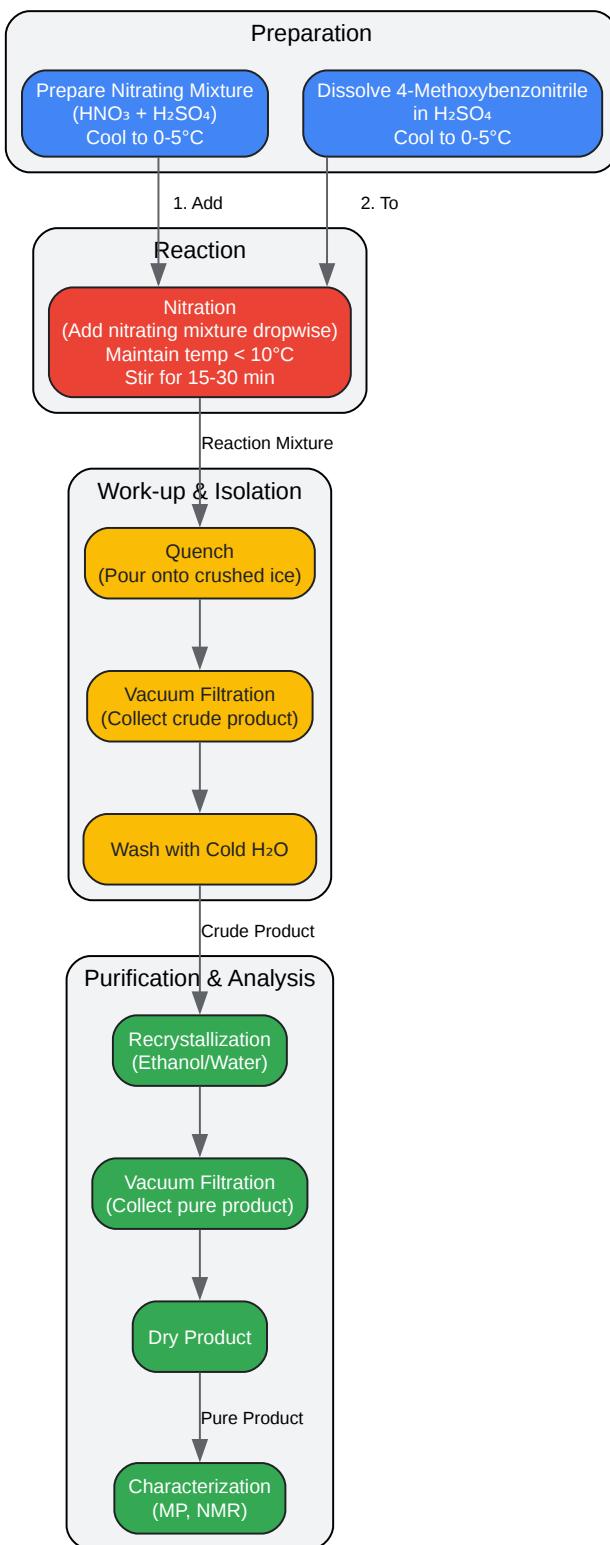
6. Characterization:

- Determine the melting point of the purified product.

- Obtain ^1H and ^{13}C NMR spectra to confirm the structure of **4-methoxy-3-nitrobenzonitrile**.

Experimental Workflow

Experimental Workflow for the Synthesis of 4-Methoxy-3-nitrobenzonitrile



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